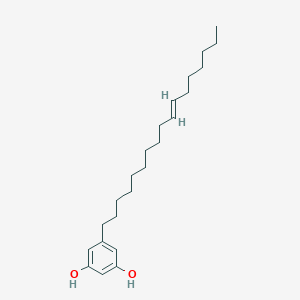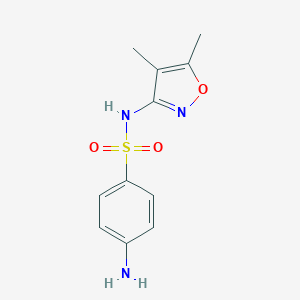
Sulfatroxazole
Übersicht
Beschreibung
Sulfatroxazole is a sulfonamide derivative patented by F. Hoffmann-La Roche & Co., A.-G. It is an antibacterial agent and bacteriostatic antibiotic that competitively inhibits dihydropteroate synthase, preventing the formation of dihydropteroic acid, a precursor of folic acid required for bacterial growth .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Sulfatroxazol kann durch Reaktion von 4-Amino-N-(4,5-Dimethyl-1,2-oxazol-3-yl)benzolsulfonamid mit geeigneten Reagenzien unter kontrollierten Bedingungen synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung von Basen und kryogenen Bedingungen, um die Stabilität der Verbindung zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Sulfatroxazol beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten. Der Prozess umfasst Schritte wie Erhitzen, Rühren und Filtrieren, um die gewünschte Reinheit und Konzentration zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sulfatroxazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln durchgeführt werden, um die chemische Struktur von Sulfatroxazol zu verändern.
Substitution: Sulfatroxazol kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder anderen reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
Sulfatroxazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Sulfatroxazol entfaltet seine antibakterielle Wirkung durch kompetitive Hemmung des Enzyms Dihydropteroatsynthase. Diese Hemmung verhindert die Kondensation von Pteridin mit Para-Aminobenzoesäure (PABA), wodurch die Synthese von Dihydrofolsäure blockiert wird, einem essentiellen Vorläufer für die bakterielle DNA-, RNA- und Proteinsynthese . Die Störung der Folsäuresynthese führt letztendlich zur Hemmung des Bakterienwachstums und der Replikation .
Ähnliche Verbindungen:
Sulfisoxazol: Ein kurz wirkendes Sulfonamid-Antibiotikum mit Aktivität gegen eine breite Palette von grampositiven und gramnegativen Organismen.
Einzigartigkeit von Sulfatroxazol: Sulfatroxazol ist einzigartig in seinen spezifischen Strukturmodifikationen, die ihm besondere pharmakokinetische Eigenschaften und antibakterielle Aktivität verleihen. Seine Fähigkeit, die Dihydropteroatsynthase mit hoher Spezifität zu hemmen, macht es zu einer wertvollen Verbindung bei der Behandlung von bakteriellen Infektionen .
Wirkmechanismus
Sulfatroxazole exerts its antibacterial effects by competitively inhibiting the enzyme dihydropteroate synthase. This inhibition prevents the condensation of pteridine with para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid, an essential precursor for bacterial DNA, RNA, and protein synthesis . The disruption of folic acid synthesis ultimately leads to the inhibition of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action, used in combination with trimethoprim for treating various bacterial infections.
Sulfisoxazole: A short-acting sulfonamide antibiotic with activity against a wide range of gram-positive and gram-negative organisms.
Uniqueness of Sulfatroxazole: this compound is unique in its specific structural modifications, which confer distinct pharmacokinetic properties and antibacterial activity. Its ability to inhibit dihydropteroate synthase with high specificity makes it a valuable compound in the treatment of bacterial infections .
Eigenschaften
IUPAC Name |
4-amino-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUFGBIKKGOPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177829 | |
| Record name | Sulfatroxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23256-23-7 | |
| Record name | Sulfatroxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23256-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfatroxazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfatroxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfatroxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFATROXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXC0PT8FFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does sulfatroxazole exert its antimicrobial effect?
A1: this compound, a sulfonamide bacteriostatic antibiotic, acts by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHPS, this compound ultimately disrupts bacterial DNA and RNA synthesis, thereby halting bacterial growth.
Q2: What is the metabolic fate of this compound in the body?
A: this compound undergoes significant metabolism, primarily via two pathways: hydroxylation and acetylation. Research indicates that hydroxylation is the predominant metabolic pathway in humans, accounting for approximately 70% of the administered dose []. The primary metabolite formed is 5-hydroxythis compound. Around 15% of the dose undergoes acetylation, forming N4-acetylthis compound []. The remaining 10% is excreted unchanged in the urine [].
Q3: Are there species-specific differences in this compound metabolism?
A: Yes, research comparing this compound metabolism in goats and pigs reveals interesting differences. While both species primarily eliminate the drug through urinary excretion, the metabolic profile varies. Goats excrete a significant portion (64%) as unchanged this compound, with 5'-OH-STZ (18%) and N4-acetyl-STZ (19%) as the main metabolites []. In contrast, pigs excrete a larger proportion (70%) as N4-acetyl-STZ, with unchanged this compound accounting for 30% and only trace amounts of 5'-OH-STZ detected []. These findings highlight the importance of considering species-specific metabolism in veterinary medicine.
Q4: Does urine pH influence this compound excretion?
A: Studies in goats have shown that urinary excretion of this compound increases with increasing urine pH []. This observation indicates that the renal handling of this compound involves passive reabsorption, which is influenced by the drug's ionization state. In more alkaline urine, a greater proportion of this compound exists in its ionized form, reducing reabsorption and promoting excretion.
Q5: Does the human kidney contribute to this compound metabolism beyond filtration and secretion?
A: While the liver is typically considered the primary site for drug metabolism, the kidneys can also play a role. Research suggests that the human kidney contributes to the metabolic clearance of certain drugs through processes like acyl glucuronidation, N-glucuronidation, and glycination []. Although not explicitly confirmed for this compound, it is essential to acknowledge the kidney's potential contribution to the overall metabolic clearance of drugs.
Q6: What is the mechanism behind the observed synergistic effect of this compound when combined with trimethoprim?
A: The combination of this compound and trimethoprim exhibits synergistic antimicrobial activity due to their sequential inhibition of folate synthesis in bacteria. As discussed earlier, this compound targets dihydropteroate synthetase. Trimethoprim, on the other hand, inhibits dihydrofolate reductase, another key enzyme in the bacterial folate pathway. This dual inhibition effectively disrupts THF synthesis, leading to a more potent antimicrobial effect compared to either drug alone. Studies have demonstrated this synergism against various bacterial strains, including Salmonella strains isolated from horses [].
Q7: Are there concerns regarding resistance to this compound?
A7: Like many antibiotics, the emergence of resistance to this compound poses a significant challenge. Resistance often arises from mutations in the bacterial DHPS enzyme, reducing this compound's binding affinity and effectiveness. Additionally, bacteria can acquire resistance genes via horizontal gene transfer. Monitoring resistance patterns and promoting responsible antimicrobial stewardship are crucial to combatting the spread of resistance.
Q8: Are there alternative therapeutic options if this compound resistance is encountered?
A8: If this compound resistance is suspected or confirmed, alternative antimicrobial agents may be considered. These could include other classes of antibiotics, such as tetracyclines, fluoroquinolones, or potentiated sulfonamides. The choice of alternative therapy depends on various factors, including the bacterial species involved, the site of infection, and the patient's individual characteristics.
Q9: What are the implications of protein binding on this compound distribution and activity?
A: this compound exhibits a high degree of protein binding, with approximately 84% bound to plasma proteins at therapeutic concentrations []. Protein binding can significantly influence drug distribution and activity. Only the unbound (free) fraction of this compound is pharmacologically active and able to diffuse into tissues and exert its antimicrobial effects. Factors affecting protein binding, such as hypoalbuminemia, can alter the free drug concentration and potentially influence therapeutic outcomes.
Q10: How are monoclonal antibodies being used to detect this compound?
A: Researchers have developed monoclonal antibodies against a sulfathiazole derivative, aiming to detect various sulfonamide antibiotics, including this compound []. These antibodies are highly specific and can recognize the aromatic amino group common to all sulfonamides. Competitive ELISA protocols utilizing these antibodies show promise as sensitive methods for detecting this compound and other sulfonamides in various matrices [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


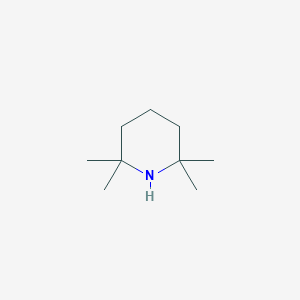
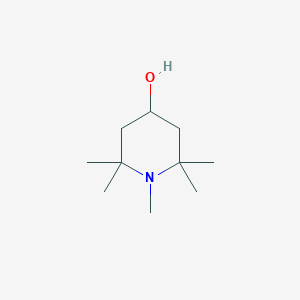
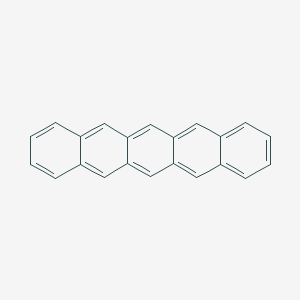

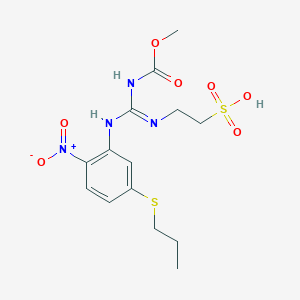
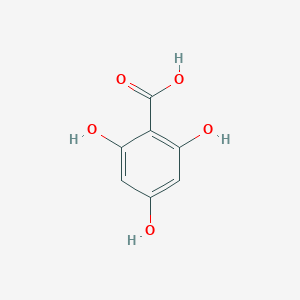
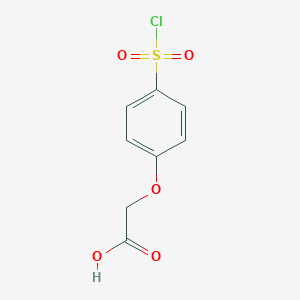
![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)
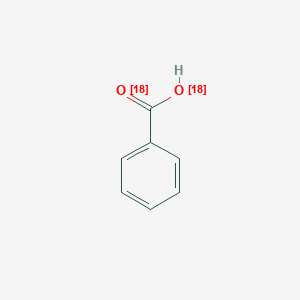
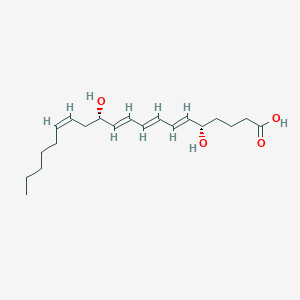
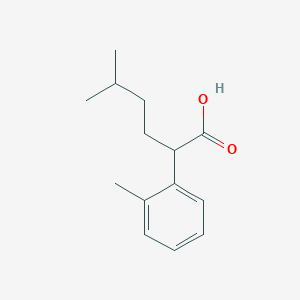
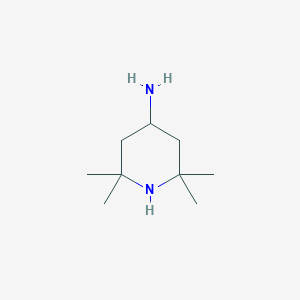
![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)
